HIV-1 Replication Inhibition: ALG-NH₂ Matches the Best-in-Class Tripeptide Amide GPG-NH₂ at 100 µM
In a screen of 83 tripeptide amides from the C-terminal domain of HIV-1 p24, ALG-NH₂ was one of only 7 compounds that suppressed HIV-1SF-2 replication by >80% at 100 µM . ALG-NH₂ reduced viral production by more than 95%, a level statistically indistinguishable from GPG-NH₂ . In contrast, the nonamidated counterpart ALG-OH exhibited no antiviral activity and did not bind p24, demonstrating that the C-terminal amide is an absolute requirement for function .
| Evidence Dimension | HIV-1SF-2 replication inhibition at 100 µM |
|---|---|
| Target Compound Data | >95% reduction in virus production |
| Comparator Or Baseline | GPG-NH₂: >95% reduction; ALG-OH: 0% reduction; 76 other tripeptide amides: ≤80% reduction |
| Quantified Difference | ALG-NH₂ and GPG-NH₂ exhibit equivalent maximal efficacy (Δ <5%); both are orders of magnitude superior to nonamidated forms (Δ >95%) |
| Conditions | H9 cells infected with HIV-1SF-2; tripeptide concentration 100 µM; viral replication measured by RT activity or p24 ELISA |
Why This Matters
For procurement decisions, this confirms that ALG-NH₂ is a fully functional alternative to GPG-NH₂ for studies requiring maximal HIV-1 capsid inhibition, while ALG-OH must be explicitly excluded from orders targeting the amidated mechanism.
- [1] Höglund S, Su J, Reneby SS, Végvári Á, Hjertén S, Sintorn IM, Foster H, Wu YP, Nyström I, Vahlne A. Tripeptide interference with human immunodeficiency virus type 1 morphogenesis. Antimicrob Agents Chemother. 2002 Nov;46(11):3597-605. doi: 10.1128/AAC.46.11.3597-3605.2002. View Source
